molecular formula C12H17N3O4S B8396281 2-[2-(tert-Butoxycarbonylamino)ethylthio]-5-nitropyridine

2-[2-(tert-Butoxycarbonylamino)ethylthio]-5-nitropyridine

Cat. No. B8396281
M. Wt: 299.35 g/mol
InChI Key: XNRZXJPGSHUNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(tert-Butoxycarbonylamino)ethylthio]-5-nitropyridine is a useful research compound. Its molecular formula is C12H17N3O4S and its molecular weight is 299.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(tert-Butoxycarbonylamino)ethylthio]-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(tert-Butoxycarbonylamino)ethylthio]-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[2-(tert-Butoxycarbonylamino)ethylthio]-5-nitropyridine

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

tert-butyl N-[2-(5-nitropyridin-2-yl)sulfanylethyl]carbamate

InChI

InChI=1S/C12H17N3O4S/c1-12(2,3)19-11(16)13-6-7-20-10-5-4-9(8-14-10)15(17)18/h4-5,8H,6-7H2,1-3H3,(H,13,16)

InChI Key

XNRZXJPGSHUNDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCSC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A heterogeneous solution of 2-mercapto-5-nitropyridine (96 mg, 0.62 mmol), N-tert-butoxycarbonyl-amino-2-bromoethane (0.14 g, 0.63 mmol), and K2CO3 (0.42 g, 3.0 mmol) in acetone (10 mL) was heated at 60° C. for 15 h. The cooled reaction mixture was filtered through Celite®, concentrated, and then purified by silica gel chromatography to give N-tert-butoxycarbonyl-amino-2-(5-nitro-2-pyridinylthio)ethane (37), which was treated with trifluoroacetic acid (5 mL) in dichloromethane (5 mL) at room temperature for 30 min. The reaction mixture was concentrated and then residue was suspended in dichloromethane, washed with saturated NaHCO3 followed by brine, dried over anhydrous MgSO4 and concentrated to give 1-amino-2-[(5-nitro-2-pyridinyl)thio]ethane (38) as a tan solid which was used without further purification. 1H NMR (DMSO-d6): δ 9.21 (d, J=3.0 Hz, 1H), 8.41 (dd, J=2.4 and 8.7 Hz, 1H), 7.81 (bs, 2H), 7.65 (d, J=8.7 Hz, 1H), 3.44 (t, J=6.6 Hz, 2H), 3.12 (t, J=6.6 Hz, 2H).
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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